molecular formula C10H8FN3 B1373451 2-(3-Fluorophenyl)pyrimidin-5-amine CAS No. 1094411-86-5

2-(3-Fluorophenyl)pyrimidin-5-amine

Cat. No. B1373451
M. Wt: 189.19 g/mol
InChI Key: AIHATZXQZIYIPB-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyrimidin-5-amine is a biochemical used for proteomics research . It has a molecular formula of C10H8FN3 and a molecular weight of 189.19 .


Molecular Structure Analysis

The pyrimidine ring is planar, and the phenyl group at the 2-position is almost coplanar with the plane of this ring . The introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the GFP reporter strain of Mtb .


Chemical Reactions Analysis

Pyrimidines, including 2-(3-Fluorophenyl)pyrimidin-5-amine, can display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They can inhibit both IL-2 and IL-8 levels as well .


Physical And Chemical Properties Analysis

2-(3-Fluorophenyl)pyrimidin-5-amine has a density of 1.2±0.1 g/cm3, a boiling point of 193.5±32.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It also has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 145.4±3.0 cm3 .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines (TFMP), which may share some structural similarities with the compound you mentioned, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Anti-inflammatory Research

    • Summary of Application : Pyrimidines, including possibly “2-(3-Fluorophenyl)pyrimidin-5-amine”, have been studied for their anti-inflammatory effects .
    • Methods of Application : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Proteomics Research

    • Summary of Application : “2-(3-Fluorophenyl)pyrimidin-5-amine” is available for purchase as a biochemical for proteomics research .
    • Results or Outcomes : The outcomes would vary widely depending on the specific research question and experimental design .
  • Synthesis of New Pyrazole Derivatives

    • Summary of Application : Pyrimidines, which may include “2-(3-Fluorophenyl)pyrimidin-5-amine”, can be used in the synthesis of new pyrazole derivatives .
    • Methods of Application : The synthesis involves the reaction of some active methylene compounds with hydrazonoyl bromides .
    • Results or Outcomes : The synthesis of new pyrazole derivatives can lead to the development of compounds with potential biological activity .
  • Antiviral Activity

    • Summary of Application : Indole derivatives, which may share some structural similarities with the compound you mentioned, have been reported as antiviral agents .
    • Methods of Application : These compounds are tested for their inhibitory activity against various viruses .
    • Results or Outcomes : Some indole derivatives have shown inhibitory activity against influenza A .
  • Anti-Inflammatory Activities
    • Summary of Application : Pyrimidines, including possibly “2-(3-Fluorophenyl)pyrimidin-5-amine”, have been studied for their anti-inflammatory effects .
    • Methods of Application : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Safety And Hazards

The safety data sheet for pyrimidines indicates that they are flammable liquids and vapors . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-fluorophenyl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHATZXQZIYIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)pyrimidin-5-amine

CAS RN

1094411-86-5
Record name 2-(3-fluorophenyl)pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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